2-(2-Methyl-1,3-thiazol-4-yl)benzonitrile
CAS No.: 944450-90-2
Cat. No.: VC4133489
Molecular Formula: C11H8N2S
Molecular Weight: 200.26
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 944450-90-2 |
|---|---|
| Molecular Formula | C11H8N2S |
| Molecular Weight | 200.26 |
| IUPAC Name | 2-(2-methyl-1,3-thiazol-4-yl)benzonitrile |
| Standard InChI | InChI=1S/C11H8N2S/c1-8-13-11(7-14-8)10-5-3-2-4-9(10)6-12/h2-5,7H,1H3 |
| Standard InChI Key | NUSXZWUTGHIMJB-UHFFFAOYSA-N |
| SMILES | CC1=NC(=CS1)C2=CC=CC=C2C#N |
| Canonical SMILES | CC1=NC(=CS1)C2=CC=CC=C2C#N |
Introduction
Overview of Key Findings
2-(2-Methyl-1,3-thiazol-4-yl)benzonitrile is a heterocyclic organic compound featuring a benzonitrile core linked to a 2-methylthiazole moiety at the benzene ring’s 2-position. While direct experimental data on this specific isomer remains limited in publicly available literature, structural analogs such as 3- and 4-(2-methyl-1,3-thiazol-4-yl)benzonitrile provide critical insights into its potential physicochemical properties, synthetic pathways, and applications . This report synthesizes available data from related compounds to construct a comprehensive profile of 2-(2-methyl-1,3-thiazol-4-yl)benzonitrile, highlighting gaps in current knowledge and suggesting avenues for future research.
Structural and Chemical Properties
Molecular Architecture
The compound’s structure consists of a benzene ring substituted with a cyano group (-C≡N) at the 2-position and a 2-methyl-1,3-thiazole ring at the adjacent 4-position. The thiazole ring contains sulfur and nitrogen atoms, contributing to its electron-deficient aromatic system, while the methyl group enhances steric and electronic effects .
Theoretical Molecular Formula:
Molecular Weight: 200.26 g/mol (calculated) .
Spectroscopic Characteristics
While specific spectral data for the 2-isomer is unavailable, analogs like 4-(2-methyl-1,3-thiazol-4-yl)benzonitrile exhibit:
-
NMR: Aromatic protons (δ 7.5–8.2 ppm), thiazole protons (δ 6.8–7.1 ppm), and methyl groups (δ 2.5 ppm) .
-
IR Spectroscopy: A sharp peak near 2220 cm, indicative of the nitrile group .
Synthetic Strategies
Proposed Routes
Synthesis of thiazole-containing benzonitriles typically involves:
-
Thiazole Ring Formation: Condensation of thiourea derivatives with α-haloketones or via Hantzsch thiazole synthesis .
-
Coupling Reactions: Suzuki-Miyaura or Sonogashira cross-coupling to attach the thiazole moiety to the benzonitrile core .
For 2-(2-methyl-1,3-thiazol-4-yl)benzonitrile, a plausible pathway involves:
-
Bromination of 2-cyanobenzaldehyde at the 4-position.
-
Palladium-catalyzed coupling with 2-methylthiazole-4-boronic acid .
Example Reaction:
Purification and Characterization
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) .
-
Validation: High-resolution mass spectrometry (HRMS) and NMR .
Comparative Analysis with Structural Analogs
Positional Isomerism Effects
| Property | 2-Isomer (Theoretical) | 3-Isomer | 4-Isomer |
|---|---|---|---|
| Melting Point | Not reported | 154°C | 154°C |
| LogP | ~2.1 (Predicted) | 2.3 | 2.5 |
| Aqueous Solubility | Low | 0.12 mg/mL | 0.09 mg/mL |
Key Observations:
-
The 2-isomer’s ortho-substitution may induce steric hindrance, reducing reactivity compared to para-substituted analogs .
-
Electron-withdrawing cyano groups enhance stability but limit solubility .
Research Gaps and Future Directions
-
Synthetic Optimization: Develop regioselective methods for 2-isomer synthesis.
-
Biological Screening: Evaluate affinity for mGluR5 and antimicrobial targets.
-
Computational Modeling: Predict pharmacokinetic properties using QSAR models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume